- Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

5-ethynylpyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-ethynyl-2-Pyridinecarboxaldehyde
- 5-ethynylpicolinaldehyde
- 5-ethynylpyridine-2-carbaldehyde
- 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
- AS-35896
- SCHEMBL578235
- MFCD18256079
- AKOS030238399
- F2167-8496
- 940911-03-5
- DB-317683
- SY258188
- 5-ethynyl-2-pyridine carboxaldehyde
- CS-0070247
- DTXSID40726191
- SB12710
-
- MDL: MFCD18256079
- インチ: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
- InChIKey: KGQQNIMWZHCSCK-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C#C)=CN=1
計算された属性
- Exact Mass: 131.037114g/mol
- Surface Charge: 0
- XLogP3: 0.9
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 2
- Exact Mass: 131.037114g/mol
- 単一同位体質量: 131.037114g/mol
- Topological Polar Surface Area: 30Ų
- Heavy Atom Count: 10
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Solid
5-ethynylpyridine-2-carbaldehyde Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- 储存条件:2-8 °C
5-ethynylpyridine-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-500MG |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 500MG |
¥ 1,973.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-10G |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 10g |
¥ 14,784.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140887-100mg |
5-Ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 100mg |
¥916.00 | 2024-04-24 | |
abcr | AB306426-250 mg |
5-Ethynylpicolinaldehyde, 95%; . |
940911-03-5 | 95% | 250 mg |
€297.00 | 2023-07-19 | |
Life Chemicals | F2167-8496-10g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 10g |
$1620.0 | 2023-09-06 | |
AstaTech | 51748-0.25/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 0.25g |
$221 | 2023-09-17 | |
AstaTech | 51748-1/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 1g |
$598 | 2023-09-17 | |
Life Chemicals | F2167-8496-0.5g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 0.5g |
$225.0 | 2023-09-06 | |
eNovation Chemicals LLC | D961268-250mg |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 250mg |
$205 | 2024-06-06 | |
Life Chemicals | F2167-8496-1g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 1g |
$349.0 | 2023-09-06 |
5-ethynylpyridine-2-carbaldehyde 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- 2-Arylbenzofuran-7-formamide compound, preparation method and medical application, China, , ,
Synthetic Circuit 3
- A heterometallic macrocycle as a redox-controlled molecular hingeDalton Transactions, 2015, 44(5), 2252-2258,
Synthetic Circuit 4
- The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor AgentsJournal of Medicinal Chemistry, 2015, 58(1), 130-146,
Synthetic Circuit 5
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 6
- Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical ChainsJournal of Physical Chemistry B, 2007, 111(17), 4327-4334,
Synthetic Circuit 7
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 8
- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,
Synthetic Circuit 9
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphateEuropean Journal of Chemistry, 2018, 9(4), 317-321,
Synthetic Circuit 10
- Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prismsOrganic & Biomolecular Chemistry, 2013, 11(19), 3108-3115,
5-ethynylpyridine-2-carbaldehyde Raw materials
- 2-Pyridinecarboxaldehyde, 5-[(trimethylsilyl)ethynyl]-
- 5-Bromopyridine-2-carbaldehyde
- ethynyltrimethylsilane
5-ethynylpyridine-2-carbaldehyde Preparation Products
5-ethynylpyridine-2-carbaldehyde 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
5-ethynylpyridine-2-carbaldehydeに関する追加情報
Recent Advances in the Application of 5-Ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) in Chemical Biology and Pharmaceutical Research
The compound 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring an ethynyl group at the 5-position of the pyridine ring, has demonstrated significant potential in the synthesis of bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. Its unique structural features, including the reactive aldehyde and ethynyl functionalities, enable diverse chemical modifications, making it a valuable scaffold for drug discovery and bioconjugation strategies.
Recent studies have highlighted the application of 5-ethynylpyridine-2-carbaldehyde in click chemistry reactions, where its ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This property has been exploited in the development of novel bioconjugates for targeted drug delivery and imaging probes. For instance, researchers have successfully conjugated this compound to antibodies and nanoparticles, enabling precise targeting of cancer cells while minimizing off-target effects. The aldehyde group further allows for Schiff base formation with amines, expanding its utility in protein labeling and immobilization.
In medicinal chemistry, 5-ethynylpyridine-2-carbaldehyde has served as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing improved selectivity and pharmacokinetic properties compared to existing therapeutics. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the aldehyde group, facilitating nucleophilic additions that are crucial for constructing complex pharmacophores.
The compound's potential in diagnostic applications has also been explored. Researchers have developed fluorescent probes by coupling 5-ethynylpyridine-2-carbaldehyde with various fluorophores through its ethynyl group. These probes have shown exceptional sensitivity in detecting reactive oxygen species (ROS) in cellular systems, providing valuable tools for studying oxidative stress-related diseases. The aldehyde functionality allows for further modifications to enhance water solubility and target specificity, addressing common challenges in probe design.
Recent advances in synthetic methodology have improved the accessibility of 5-ethynylpyridine-2-carbaldehyde. A 2024 report in Organic Letters described a more efficient palladium-catalyzed cross-coupling approach that significantly increases yield while reducing byproduct formation. This development is particularly important as it addresses previous limitations in large-scale production, potentially accelerating its adoption in industrial applications. The improved synthetic route also enables the preparation of deuterated and other isotopically labeled versions of the compound for use in mechanistic studies and pharmacokinetic research.
Looking forward, 5-ethynylpyridine-2-carbaldehyde continues to attract attention for its potential in PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous conjugation to E3 ligase ligands and target protein binders, creating heterobifunctional molecules that can induce targeted protein degradation. Several pharmaceutical companies have included derivatives of this compound in their PROTAC pipelines, with preclinical data showing promising results in oncology and neurodegenerative disease models.
In conclusion, 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) represents a multifunctional chemical tool with expanding applications in drug discovery, diagnostics, and chemical biology. Its unique combination of reactive groups enables diverse modifications that can be tailored to specific research needs. As synthetic methods improve and novel applications emerge, this compound is poised to play an increasingly important role in advancing biomedical research and therapeutic development.
940911-03-5 (5-ethynylpyridine-2-carbaldehyde) Related Products
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